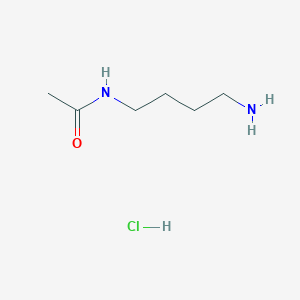

N-Acetylputrescine hydrochloride

Beschreibung

N-Acetylputrescine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

N-acetylputrescine has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

N-Acetylputrescine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECFEJUQZXMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499571 | |

| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-70-0 | |

| Record name | Monoacetyl-1,4-diaminobutane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetylputrescine Hydrochloride: A Comprehensive Technical Guide for Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine hydrochloride, the hydrochloride salt of N-acetylputrescine, is a naturally occurring polyamine metabolite integral to a variety of cellular processes. This document provides an in-depth technical overview of its role in cell biology, with a particular focus on its implications for cancer research and neurodegenerative diseases. This guide summarizes its function in polyamine metabolism, its impact on cell signaling pathways, and its potential as a therapeutic agent and biomarker. Detailed experimental protocols for studying its effects are also provided, alongside quantitative data where available, to support further research and development.

Introduction

N-Acetylputrescine is an N-monoacetylated derivative of the diamine putrescine.[1] As a polyamine metabolite, it is involved in fundamental cellular activities, including the regulation of cell proliferation and signal transduction.[2] The acetylation of polyamines like putrescine can modulate their positive charge, thereby influencing their interactions with negatively charged macromolecules such as DNA and RNA.[2] This modification is a key step in polyamine homeostasis and has been implicated in both normal physiological functions and pathological conditions. N-Acetylputrescine has emerged as a potential biomarker for squamous cell carcinoma of the lung (SCCL) and Parkinson's disease.[2]

Role in Polyamine Metabolism

Polyamines are essential for cell growth and differentiation. The metabolic pathway of polyamines is tightly regulated, and N-acetylputrescine plays a role in this intricate network. It is synthesized from putrescine, a reaction that can be part of a catabolic pathway to control intracellular polyamine levels.[2][3]

dot graph "Polyamine_Metabolism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ornithine [label="Ornithine"]; Putrescine [label="Putrescine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spermidine [label="Spermidine"]; Spermine [label="Spermine"]; AcetylCoA [label="Acetyl-CoA"]; ODC [label="ODC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAT1 [label="SAT1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Ornithine -> ODC [label=" "]; ODC -> Putrescine [label=" "]; Putrescine -> SAT1 [label=" "]; AcetylCoA -> SAT1 [label=" "]; SAT1 -> NAcetylputrescine [label=" "]; Putrescine -> Spermidine [label="Spermidine\nsynthase"]; Spermidine -> Spermine [label="Spermine\nsynthase"]; } Caption: Simplified polyamine metabolism pathway.

Cellular Functions and Signaling Pathways

N-Acetylputrescine hydrochloride has been shown to influence several key cellular processes, primarily through the modulation of signaling pathways.

Regulation of Cell Proliferation and Cell Cycle

dot graph "Cell_Cycle_Regulation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Polyamines [label="Polyamines\n(e.g., Putrescine)"]; NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression\n(G1 -> S -> G2 -> M)"]; Proliferation [label="Cell Proliferation"];

Polyamines -> CellCycle [label="Promotes"]; NAcetylputrescine -> Polyamines [label="Regulates levels of"]; CellCycle -> Proliferation; } Caption: N-Acetylputrescine's role in cell cycle.

Anti-Angiogenic Activity

N-Acetylputrescine hydrochloride has been reported to inhibit the growth of intestinal cancer cells by blocking the formation of new blood vessels (angiogenesis).[4] While the precise molecular mechanism is not fully elucidated in the available literature, this anti-angiogenic effect is a promising area for cancer therapy. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.[5] It is plausible that N-Acetylputrescine hydrochloride may exert its anti-angiogenic effects by interfering with this pathway.

dot graph "Angiogenesis_Inhibition" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=Tee];

NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF_Signaling [label="VEGF Signaling\nPathway"]; Angiogenesis [label="Angiogenesis"];

NAcetylputrescine -> VEGF_Signaling [label="Inhibits"]; VEGF_Signaling -> Angiogenesis [style=invis]; edge [style=solid, arrowhead=normal]; VEGF_Signaling -> Angiogenesis [label="Promotes"]; } Caption: Postulated anti-angiogenic mechanism.

Modulation of Apoptosis

The regulation of programmed cell death, or apoptosis, is crucial for tissue homeostasis and is often dysregulated in cancer. Polyamines can influence apoptosis, and their depletion can induce this process. The acetylation of polyamines is a key regulatory step. While direct quantitative data on apoptosis induction by N-Acetylputrescine hydrochloride is limited, studies on related compounds like N-acetyl-L-cysteine (NAC) have shown effects on apoptosis-related proteins such as the Bcl-2 family and caspases.[6][7]

dot graph "Apoptosis_Modulation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NAcetylputrescine [label="N-Acetylputrescine\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family\n(e.g., Bcl-2, Bax)"]; Caspases [label="Caspases\n(e.g., Caspase-3, -7)"]; Apoptosis [label="Apoptosis"];

NAcetylputrescine -> Bcl2_Family [label="Modulates"]; NAcetylputrescine -> Caspases [label="Modulates"]; Bcl2_Family -> Caspases [label="Regulates"]; Caspases -> Apoptosis [label="Executes"]; } Caption: Potential modulation of apoptosis.

Neuroinflammation and Neuroprotection

Elevated levels of N-acetylputrescine have been identified as a potential biomarker for Parkinson's disease, suggesting its involvement in the pathophysiology of neurodegenerative disorders.[8] Neuroinflammation is a key component of these diseases. Studies on the metabolic precursor, putrescine, have shown it can attenuate the gene expression of proinflammatory cytokines in intestinal epithelial cells.[1] This suggests that N-Acetylputrescine hydrochloride may also have a role in modulating neuroinflammatory pathways.

Quantitative Data

Currently, there is a notable lack of publicly available, specific quantitative data for the bioactivity of N-Acetylputrescine hydrochloride, such as IC50 values in various cancer cell lines or specific percentages of apoptosis induction. The data presented below for a related compound, Acacetin, is for illustrative purposes to show the types of quantitative analysis that are needed for N-Acetylputrescine hydrochloride.

Table 1: Example Quantitative Data for an Anti-Angiogenic Compound (Acacetin)

| Assay | Cell Line | Concentration | Result | Reference |

| Cell Proliferation | HUVEC | 10-50 µM (24h) | 18-51% inhibition | [5] |

| Cell Proliferation | HUVEC | 10-50 µM (48h) | 58-80% inhibition | [5] |

| Cell Migration | HUVEC | 10-50 µM | 67-100% suppression | [5] |

| Matrigel Invasion | HUVEC | 10-50 µM | 43-68% suppression | [5] |

| Tube Formation | HUVEC | 10-50 µM | Up to 98% inhibition | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of N-Acetylputrescine hydrochloride.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

N-Acetylputrescine hydrochloride

-

Target cell line (e.g., cancer cell line or neuronal cell line)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of N-Acetylputrescine hydrochloride in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of N-Acetylputrescine hydrochloride. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

dot graph "MTT_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Seed [label="Seed Cells"]; Treat [label="Treat with\nN-Acetylputrescine HCl"]; Incubate [label="Incubate"]; Add_MTT [label="Add MTT"]; Solubilize [label="Solubilize Formazan"]; Read [label="Read Absorbance"];

Seed -> Treat -> Incubate -> Add_MTT -> Solubilize -> Read; } Caption: MTT cell viability assay workflow.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

N-Acetylputrescine hydrochloride

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

24-well plates

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate with 250-300 µL per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of N-Acetylputrescine hydrochloride.

-

Seed 5 x 10^4 to 1 x 10^5 HUVECs onto the solidified Matrigel in each well.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops using image analysis software.

dot graph "Tube_Formation_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Coat [label="Coat Plate with\nMatrigel"]; Seed [label="Seed HUVECs with\nN-Acetylputrescine HCl"]; Incubate [label="Incubate"]; Visualize [label="Visualize & Quantify\nTube Formation"];

Coat -> Seed -> Incubate -> Visualize; } Caption: Tube formation assay workflow.

Apoptosis Assay (Western Blot for Caspase-3 Cleavage)

This assay detects the cleavage of caspase-3, a key marker of apoptosis.

Materials:

-

N-Acetylputrescine hydrochloride

-

Target cell line

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against cleaved caspase-3

-

Primary antibody against total caspase-3 or a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with various concentrations of N-Acetylputrescine hydrochloride for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for total caspase-3 or a loading control to ensure equal protein loading.

dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Treat [label="Cell Treatment"]; Lyse [label="Cell Lysis & Protein\nQuantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer"]; Block [label="Blocking"]; Primary_Ab [label="Primary Antibody\nIncubation"]; Secondary_Ab [label="Secondary Antibody\nIncubation"]; Detect [label="Detection"];

Treat -> Lyse -> SDS_PAGE -> Transfer -> Block -> Primary_Ab -> Secondary_Ab -> Detect; } Caption: Western blot for apoptosis workflow.

Conclusion

N-Acetylputrescine hydrochloride is a key metabolite in polyamine biology with significant implications for cell proliferation, angiogenesis, and apoptosis. Its potential as a biomarker and therapeutic agent in cancer and neurodegenerative diseases warrants further investigation. This technical guide provides a foundational understanding of its roles and detailed protocols to facilitate future research. A critical next step for the research community will be to generate and publish robust quantitative data on the specific cellular effects of this compound to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell cycle-dependent uptake of putrescine and its importance in regulating cell cycle phase transition in cultured adult mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylputrescine hydrochloride | 18233-70-0 | TAA23370 [biosynth.com]

- 5. Acacetin inhibits in vitro and in vivo angiogenesis and down-regulates Stat signaling and VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis of human primary B lymphocytes is inhibited by N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by pyrrolidinedithiocarbamate and N-acetylcysteine in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and validation of N-acetylputrescine in combination with non-canonical clinical features as a Parkinson’s disease biomarker panel - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylputrescine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a mono-acetylated derivative of the polyamine putrescine, is an endogenous metabolite integral to key biological processes, including cell proliferation and signal transduction. Its hydrochloride salt is a stable form utilized in research. This document provides a detailed overview of the discovery, history, and biochemical significance of N-Acetylputrescine hydrochloride. It outlines its metabolic pathway, its emerging role as a biomarker in oncology and neurodegenerative diseases, and detailed methodologies for its analysis. Quantitative data are presented for clarity, and key pathways are visualized to facilitate a deeper understanding of its biological context.

Discovery and History

The history of N-Acetylputrescine is intrinsically linked to the broader field of polyamine research, which began as early as 1678 with Antonie van Leeuwenhoek's observation of spermine (B22157) phosphate (B84403) crystals in human semen[1][2][3][4][5]. The structural elucidation of spermine and the discovery of related polyamines like spermidine (B129725) and putrescine occurred much later, in the early 20th century[1][3][4][5].

The identification of acetylated forms of polyamines marked a significant advancement in understanding their metabolism and regulation. While a singular "discovery" paper for N-Acetylputrescine hydrochloride is not apparent, early studies in the 1970s began to shed light on its existence and formation. For instance, research demonstrated the synthesis of N-Acetylputrescine from putrescine in cultured human lymphocytes, where it was identified using techniques such as paper chromatography, thin-layer chromatography (TLC), and mass spectrometry. Its production was observed to be related to the state of cell proliferation[6]. These initial findings paved the way for recognizing N-Acetylputrescine as a key metabolite in the intricate network of polyamine catabolism.

Biochemical Properties and Metabolism

N-Acetylputrescine hydrochloride is the hydrochloride salt of N-(4-aminobutyl)acetamide. It is a stable, water-soluble compound, making it suitable for experimental use.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄N₂O · HCl | [7] |

| Molecular Weight | 166.65 g/mol | [7] |

| CAS Number | 18233-70-0 | [7] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [7] |

Metabolic Pathway: The GABA Shunt from Putrescine

N-Acetylputrescine is a critical intermediate in a metabolic pathway that converts putrescine to the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[8]. This pathway represents a minor alternative to the primary synthesis of GABA from glutamate[8]. The key enzymatic steps are as follows:

-

Acetylation of Putrescine: Putrescine is first acetylated to form N-Acetylputrescine. This reaction is catalyzed by putrescine acetyltransferase (PAT), also known as spermidine/spermine N1-acetyltransferase (SAT1)[8][9].

-

Oxidative Deamination: N-Acetylputrescine is then oxidized by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde[8][9].

-

Dehydrogenation: N-acetyl-γ-aminobutyraldehyde is subsequently converted to N-acetyl-γ-aminobutyric acid by an aldehyde dehydrogenase (ALDH)[8].

-

Deacetylation: The final step involves the deacetylation of N-acetyl-γ-aminobutyric acid to yield GABA, although the specific deacetylase enzyme is not fully characterized[8].

Recent research has highlighted the significance of this pathway in astrocytes for the synthesis of GABA that mediates tonic inhibition in the brain[9].

Enzyme Kinetics

The enzymes involved in the metabolism of N-Acetylputrescine have been the subject of kinetic studies. However, data specifically using N-Acetylputrescine and its direct metabolites as substrates are not always available. The following table summarizes relevant kinetic parameters for these enzyme families.

| Enzyme | Substrate | Organism/Source | Km | Vmax/kcat | Reference |

| N-Acetyltransferase 1 (NAT1) | p-Aminobenzoic acid | Human | 9.3 - 200 µM | 1.5 - 5.0 nmol/min/mg | [10] |

| N-Acetyltransferase 1 (NAT1) | 4-Aminobiphenyl | Human | 150 - 300 µM | [10] | |

| Monoamine Oxidase B (MAO-B) | Phenelzine | Human | 47 µM (Ki) | [11] | |

| Aldehyde Dehydrogenase (ALDH9A1) | 4-Aminobutyraldehyde | Human | ~1.8 nmol/s/mg | [12] | |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde | E. coli | 0.4 mM | 1.7 s⁻¹ (kcat) | [13] |

Note: Kinetic parameters can vary significantly based on experimental conditions.

Role in Disease and Drug Development

N-Acetylputrescine has garnered significant interest as a potential biomarker and therapeutic target in various diseases, particularly in cancer and neurodegenerative disorders.

Cancer

Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. Elevated levels of polyamines are associated with tumorigenesis. N-Acetylputrescine, as a product of polyamine catabolism, has been investigated as a biomarker for lung cancer. Studies in rat models of squamous cell carcinoma of the lung (SCCL) have shown that plasma levels of N-Acetylputrescine increase with cancer progression and decrease following treatment with anticancer drugs[6][14]. This suggests its potential utility in early diagnosis and for monitoring therapeutic efficacy[14]. The acetylation of polyamines may be a mechanism for cancer cells to regulate their intracellular charge and interactions with nucleic acids[14].

Parkinson's Disease

Recent studies have identified alterations in polyamine metabolism in Parkinson's disease (PD)[15][16][17][18]. Metabolomic analyses of plasma from PD patients have revealed significantly elevated levels of acetylated polyamines, including N-Acetylputrescine[15]. This has led to the proposal of N-Acetylputrescine as a potential biomarker for PD. The dysregulation of polyamine catabolism, potentially through altered activity of enzymes like SAT1, may contribute to the pathophysiology of PD, possibly by influencing α-synuclein aggregation[16].

| Metabolite | Change in Parkinson's Disease | Cohort/Sample | Reference |

| N-Acetylputrescine | Mildly elevated | Plasma (Cohort A) | [15] |

| N8-Acetylspermidine | Significantly elevated | Plasma (Cohort A) | [15] |

| Spermine | Significantly reduced | Serum (Cohort B) | [15] |

| Spermine/Spermidine Ratio | Significantly reduced | Serum (Cohort B) | [15] |

| N1,N8-Diacetylspermidine | Correlated with disease severity | Serum (Cohort B) | [15] |

Experimental Protocols

The accurate quantification of N-Acetylputrescine in biological matrices is crucial for its validation as a biomarker and for further research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a commonly employed, sensitive, and specific method.

General Workflow for N-Acetylputrescine Quantification in Plasma

Protocol Outline:

-

Sample Preparation (Plasma):

-

To a known volume of plasma, add an internal standard.

-

Precipitate proteins by adding a solution such as perchloric acid (HClO₄) or acetonitrile[19].

-

Vortex and incubate on ice.

-

Centrifuge to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

-

Derivatization:

-

As polyamines lack a chromophore, derivatization is often necessary for detection.

-

A common method involves derivatization with benzoyl chloride[19]. This enhances chromatographic retention and ionization efficiency.

-

The reaction is typically carried out in an alkaline medium.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase, typically consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile)[19].

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ionization mode. Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for N-Acetylputrescine and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of N-Acetylputrescine in the samples based on the peak area ratios of the analyte to the internal standard.

-

Pharmacokinetics

There is a notable lack of specific pharmacokinetic data for N-Acetylputrescine hydrochloride in the published literature. Studies on related compounds, such as N-acetylcysteine, are available but are not directly applicable due to significant structural and metabolic differences[20][21][22][23]. The pharmacokinetics of polyamines, in general, are complex, involving cellular uptake, binding to macromolecules, and intricate metabolic and catabolic pathways. Further research is required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered N-Acetylputrescine hydrochloride.

Conclusion and Future Directions

N-Acetylputrescine is a key metabolite in polyamine catabolism with an emerging and significant role as a biomarker in cancer and Parkinson's disease. Its metabolic pathway, leading to the synthesis of GABA, highlights its importance in neurotransmission. While analytical methods for its quantification are well-established, further research is needed to fully elucidate its specific signaling functions, particularly in disease states. A critical gap in the current knowledge is the lack of pharmacokinetic data, which will be essential for any future consideration of N-Acetylputrescine hydrochloride in diagnostic or therapeutic development. Future studies should focus on validating its biomarker potential in larger clinical cohorts, exploring its precise molecular mechanisms in disease pathogenesis, and characterizing its pharmacokinetic properties.

References

- 1. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction to the Thematic Minireview Series: Sixty plus years of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Acetylputrescine hydrochloride | 18233-70-0 | TAA23370 [biosynth.com]

- 8. N-Acetylputrescine - Wikipedia [en.wikipedia.org]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyamine pathway contributes to the pathogenesis of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 18. search.syr.edu [search.syr.edu]

- 19. Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]

- 21. europeanreview.org [europeanreview.org]

- 22. mdpi.com [mdpi.com]

- 23. jvsmedicscorner.com [jvsmedicscorner.com]

An In-depth Technical Guide to the Synthesis of N-Acetylputrescine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a mono-acetylated derivative of the biogenic amine putrescine, is a molecule of significant interest in various fields of biomedical research. It serves as a precursor in metabolic pathways and has been identified as a potential biomarker in certain disease states. This technical guide provides a comprehensive overview of the synthesis of N-Acetylputrescine hydrochloride, detailing both biological and chemical pathways. The document includes a thorough examination of precursors, enzymatic and chemical reactions, and detailed experimental considerations. Quantitative data is summarized for clarity, and key protocols are outlined to assist researchers in their laboratory work. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

N-Acetylputrescine is a naturally occurring polyamine metabolite that plays a role in cellular processes and is an intermediate in the biosynthesis of other important molecules. Its hydrochloride salt is a stable, water-soluble form that is convenient for experimental use. Understanding the synthesis of N-Acetylputrescine hydrochloride is crucial for researchers investigating its biological functions, developing analytical standards, and exploring its potential as a therapeutic agent or biomarker. This guide aims to provide a detailed technical overview of the primary synthesis routes.

Biological Synthesis Pathway

In biological systems, N-Acetylputrescine is primarily synthesized from the precursor molecule putrescine . This conversion is an enzymatic acetylation reaction.

Precursors and Enzymes

The main precursor for the biological synthesis of N-Acetylputrescine is putrescine . Putrescine itself is synthesized from ornithine or arginine. The direct acetylation of putrescine to N-Acetylputrescine is catalyzed by the enzyme putrescine acetyltransferase (PAT) , also known as diamine N-acetyltransferase.[1]

An alternative pathway has been identified in plants, where N-acetylornithine can be converted to N-acetylputrescine by the enzyme arginine decarboxylase 1 (ADC1) .

Biological Signaling Pathway

The synthesis of N-Acetylputrescine is part of the broader polyamine metabolism pathway, which is tightly regulated within cells. The levels of N-Acetylputrescine can influence cellular signaling and metabolic fluxes.

Figure 1: Biological synthesis pathways of N-Acetylputrescine.

Chemical Synthesis of N-Acetylputrescine Hydrochloride

The chemical synthesis of N-Acetylputrescine hydrochloride presents a challenge in achieving selective mono-N-acetylation of the symmetric diamine, putrescine. Direct acetylation often leads to a mixture of mono- and di-acetylated products.

Precursors and Reagents

The primary precursors for the chemical synthesis are:

-

Putrescine or Putrescine dihydrochloride (B599025)

-

An acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride .

Other reagents may include:

-

Solvents (e.g., water, organic solvents)

-

Acids or bases for pH control and salt formation (e.g., hydrochloric acid)

Key Experimental Protocol: Selective Mono-N-Acetylation using "Proton as a Protecting Group"

A common and effective strategy for selective mono-N-acetylation involves using the proton as a protecting group. By starting with putrescine dihydrochloride, the equilibrium in solution favors the mono-protonated form of putrescine, which has one free amino group available for nucleophilic attack on the acetylating agent.

Methodology:

-

Dissolution: Dissolve putrescine dihydrochloride in a suitable solvent, such as water.

-

pH Adjustment: Carefully adjust the pH of the solution to a weakly basic range (typically pH 8-9) using a suitable base. This deprotonates one of the amino groups, making it nucleophilic, while the other remains protonated and thus protected.

-

Acetylation: Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride to the solution while maintaining the pH and temperature. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.

-

Quenching and Workup: After the reaction is complete, the reaction is quenched, and the product is extracted or isolated.

-

Purification: The crude N-Acetylputrescine is then purified, often by recrystallization.

-

Hydrochloride Salt Formation: The purified N-Acetylputrescine free base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate N-Acetylputrescine hydrochloride. The salt is then collected by filtration and dried.

Figure 2: General workflow for the chemical synthesis of N-Acetylputrescine hydrochloride.

Data Presentation

While specific yields can vary depending on the exact reaction conditions and scale, the following table summarizes typical data found in the literature for the selective mono-N-acetylation of diamines.

| Parameter | Value/Range | Notes |

| Starting Material | Putrescine dihydrochloride | Favors mono-acetylation. |

| Acetylating Agent | Acetic anhydride | Common and effective. |

| Reaction pH | 8 - 9 | Critical for selectivity. |

| Reaction Temperature | 0 - 5 °C | Helps control the reaction. |

| Typical Yield | 60 - 80% | For the mono-acetylated product. |

| Purity (after recrystallization) | >98% | As determined by TLC, NMR, or GC-MS. |

Characterization of N-Acetylputrescine Hydrochloride

The identity and purity of the synthesized N-Acetylputrescine hydrochloride can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. Quantitative NMR (qNMR) can be employed to determine the purity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for both identifying and quantifying N-Acetylputrescine, often after derivatization.

-

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and assess the purity of the product.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of N-Acetylputrescine hydrochloride can be achieved through both biological and chemical routes. While biological synthesis provides insights into its metabolic role, chemical synthesis is essential for producing the compound in the quantities and purity required for research and development. The selective mono-N-acetylation of putrescine is a key challenge in the chemical synthesis, which can be effectively addressed by utilizing the "proton as a protecting group" strategy. Careful control of reaction conditions, particularly pH and temperature, is crucial for achieving high yields and purity. The analytical techniques outlined in this guide are vital for the characterization and quality control of the final product. This comprehensive technical guide serves as a valuable resource for scientists and researchers working with N-Acetylputrescine hydrochloride.

References

The Biological Function of N-Acetylputrescine Hydrochloride in Mammals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: N-Acetylputrescine in the Landscape of Polyamine Metabolism

N-Acetylputrescine (NAP) is a key metabolite in the catabolism of polyamines in mammals.[1][2][3] Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[4] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport.[5][6]

N-Acetylputrescine is formed via the acetylation of putrescine, a reaction catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[5][7] This acetylation is a critical step in the polyamine interconversion pathway, which ultimately allows for the conversion of spermine and spermidine back to putrescine.[1][2][7] The acetylation of putrescine to N-acetylputrescine serves several key biological functions:

-

Facilitating Polyamine Export and Homeostasis: Acetylation neutralizes the positive charges of polyamines, which is thought to facilitate their export from the cell, thereby playing a crucial role in maintaining polyamine homeostasis.[7]

-

Precursor for Further Catabolism: N-Acetylputrescine can be further metabolized. In the brain, it is oxidatively deaminated by monoamine oxidase (MAO) to N-acetyl-γ-aminobutyrate, which can then be converted to the neurotransmitter GABA (γ-aminobutyric acid).[8]

-

Involvement in Cellular Proliferation and Apoptosis: Altered levels of N-acetylputrescine and other acetylated polyamines have been linked to changes in cell proliferation and apoptosis. Dysregulation of polyamine metabolism, including acetylation, is frequently observed in cancer.[4][9]

-

Potential as a Biomarker: Elevated levels of N-acetylputrescine have been identified as a potential biomarker for certain pathological conditions, including lung cancer and Parkinson's disease.[9][10]

Quantitative Data

Precise quantification of N-Acetylputrescine is critical for understanding its physiological and pathological roles. While concentrations can vary significantly based on tissue type, age, and disease state, the following table summarizes representative data on polyamine concentrations, including putrescine (the precursor to NAP), in various mammalian tissues.

| Tissue/Fluid | Species | Putrescine Concentration | N-Acetylputrescine Concentration | Reference |

| Rat Brain | Rat | 0.8 ± 0.1 nmol/g | Not specified | [11] |

| Rat Liver | Rat | 1.5 ± 0.2 nmol/g | Not specified | [11] |

| Rat Kidney | Rat | 2.1 ± 0.3 nmol/g | Not specified | [11] |

| Human Plasma | Human | Not specified | Increased by 28% in Parkinson's patients | [12] |

| Rat Plasma | Rat | Not specified | Significantly increased with lung cancer progression | [9][10] |

Note: Direct quantitative data for basal N-Acetylputrescine levels across a wide range of healthy mammalian tissues is not extensively consolidated in the literature. The provided data for putrescine offers a proxy for the substrate availability for NAP synthesis. The data from disease states highlights the dynamic nature of NAP concentrations.

Experimental Protocols

Quantification of N-Acetylputrescine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of N-Acetylputrescine in biological matrices.

Objective: To accurately measure the concentration of N-Acetylputrescine in samples such as tissue homogenates, plasma, or cell lysates.

Principle: This method utilizes the separation capabilities of liquid chromatography (LC) to isolate N-Acetylputrescine from other sample components, followed by its detection and quantification using tandem mass spectrometry (MS/MS). The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Materials:

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters, Shimadzu)

-

Reversed-phase C18 column

-

N-Acetylputrescine hydrochloride standard

-

Stable isotope-labeled internal standard (e.g., N-Acetylputrescine-d8)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid (FA)

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

Biological sample (e.g., tissue homogenate, plasma)

Procedure:

-

Sample Preparation (Protein Precipitation & Extraction):

-

For plasma or serum: To 100 µL of sample, add 300 µL of ice-cold methanol containing the internal standard.

-

For tissue homogenates: Homogenize the tissue in a suitable buffer. To 100 µL of homogenate, add 300 µL of ice-cold methanol with internal standard. Alternatively, extraction with 6% TCA in methanol can be effective.[6]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC Separation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibrate at 5% B

-

-

Injection Volume: 5-10 µL

-

-

MS/MS Detection (MRM Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

N-Acetylputrescine: Precursor ion (Q1) m/z 131.1 -> Product ion (Q3) m/z 114.1

-

Internal Standard (N-Acetylputrescine-d8): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 122.1

-

-

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

-

-

Data Analysis:

-

Quantify N-Acetylputrescine by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a standard curve using known concentrations of N-Acetylputrescine standard.

-

Determine the concentration of N-Acetylputrescine in the samples by interpolating their peak area ratios from the standard curve.

-

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol describes a common method to measure the enzymatic activity of SSAT.

Objective: To determine the rate of acetyl-CoA-dependent acetylation of a polyamine substrate by SSAT in a biological sample.

Principle: This assay measures the transfer of an acetyl group from acetyl-CoA to a polyamine substrate (putrescine, spermidine, or spermine) catalyzed by SSAT. The activity is often determined by quantifying the amount of one of the reaction products, either the acetylated polyamine or Coenzyme A (CoA-SH). A colorimetric method using Ellman's reagent (DTNB), which reacts with the free sulfhydryl group of CoA-SH to produce a colored product, is a common approach. Alternatively, radiolabeled acetyl-CoA can be used, and the formation of the radiolabeled acetylated polyamine is measured.

Materials:

-

Spectrophotometer or plate reader

-

SSAT-containing sample (e.g., cell lysate, tissue homogenate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

Substrate 1: Putrescine dihydrochloride (B599025) (or spermidine/spermine)

-

Substrate 2: Acetyl-Coenzyme A (Acetyl-CoA)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)

-

Bovine Serum Albumin (BSA) for protein quantification

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic SSAT.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate. For a 100 µL final volume:

-

50 µL of Assay Buffer

-

10 µL of Putrescine solution (to a final concentration of 1 mM)

-

20 µL of cell lysate (adjust volume based on protein concentration)

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiate the reaction by adding 20 µL of Acetyl-CoA solution (to a final concentration of 0.2 mM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection of CoA-SH:

-

Stop the reaction by adding a stopping reagent (e.g., 50 µL of 6 M guanidine (B92328) HCl).

-

Add 50 µL of DTNB solution (in a suitable buffer like 100 mM Tris-HCl, pH 8.0) to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 412 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of Coenzyme A.

-

Calculate the amount of CoA-SH produced in the enzymatic reaction from the standard curve.

-

Express the SSAT activity as nmol of CoA-SH produced per minute per mg of protein.

-

Include appropriate controls, such as a reaction mix without the polyamine substrate or without the cell lysate, to account for background absorbance.

-

Signaling Pathways and Molecular Interactions

The biological functions of N-Acetylputrescine are intrinsically linked to the broader roles of polyamines in cellular signaling. The acetylation of polyamines, including the formation of NAP, is a key regulatory node in these pathways.

Polyamine Catabolic Pathway

The catabolism of polyamines is a critical process for maintaining cellular homeostasis. N-Acetylputrescine is a central intermediate in this pathway.

Caption: Polyamine catabolic pathway highlighting the formation of N-Acetylputrescine.

N-Acetylputrescine and the Cell Cycle

Polyamines are essential for cell cycle progression.[13][14][15] Depletion of polyamines can lead to cell cycle arrest, typically at the G1/S and G2/M transitions. The acetylation of polyamines, including the formation of N-Acetylputrescine, contributes to the regulation of intracellular polyamine pools, thereby indirectly influencing the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamine transport, accumulation, and release in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US20140315217A1 - Method For Assaying The Activity Of Spermidine/Spermine N1-Acetyltransferase - Google Patents [patents.google.com]

- 13. Cell cycle-dependent uptake of putrescine and its importance in regulating cell cycle phase transition in cultured adult mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolic Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylputrescine Hydrochloride: A Comprehensive Technical Guide to its Role as a Disease Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine hydrochloride, a derivative of the polyamine putrescine, is emerging as a significant biomarker in the landscape of disease diagnostics and therapeutic development. This technical guide provides an in-depth analysis of N-Acetylputrescine's role as a biomarker, with a particular focus on its implications in oncology and neurodegenerative disorders. We delve into the core metabolic pathways, present quantitative data from key studies, and provide detailed experimental protocols for its detection and quantification. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to leverage N-Acetylputrescine in their research and development endeavors.

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[1] The metabolism of polyamines is tightly regulated, and its dysregulation has been implicated in a variety of pathological conditions, most notably cancer.[2] N-Acetylputrescine, an acetylated metabolite of putrescine, has garnered increasing attention as a potential biomarker due to its altered levels in disease states.[3][4][5] This guide explores the scientific foundation for N-Acetylputrescine hydrochloride's use as a biomarker, providing a technical resource for its application in research and clinical settings.

The Polyamine Metabolic Pathway and N-Acetylputrescine

The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[6] Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups. The catabolism and interconversion of polyamines are regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group to spermidine and spermine.[2][7] This acetylation is a critical step that can lead to the export of polyamines from the cell or their conversion back to lower-order polyamines. N-Acetylputrescine is formed through the acetylation of putrescine, a reaction also influenced by acetyltransferase activity.[8]

Alterations in the expression and activity of ODC and SSAT are frequently observed in cancerous tissues, leading to dysregulated polyamine levels, including that of N-Acetylputrescine.[9][10]

N-Acetylputrescine as a Biomarker in Disease

Parkinson's Disease

Recent studies have identified N-Acetylputrescine as a promising biomarker for Parkinson's disease (PD). A significant increase in plasma N-Acetylputrescine levels has been observed in PD patients compared to healthy controls.

| Parameter | Non-Diseased Controls | Parkinson's Disease Patients | Reference |

| Mean Plasma N-Acetylputrescine (ng/mL) | 3.70 | 4.74 | [11] |

| Percent Increase in PD Patients | - | 28% | [12] |

| AUC (N-Acetylputrescine alone) | - | 0.72 | [11][12] |

| AUC (N-Acetylputrescine + Clinical Features)* | - | 0.9 | [12] |

*Clinical features include sense of smell, depression/anxiety, and acting out dreams.[12]

Lung Cancer

Elevated levels of N-Acetylputrescine have been associated with lung cancer, particularly squamous cell carcinoma of the lung (SCCL).[4] While specific quantitative data in human lung cancer patients is still emerging, preclinical studies in rat models have demonstrated a significant increase in plasma N-Acetylputrescine levels with the progression of SCCL.[7] This suggests its potential as an early diagnostic and prognostic biomarker. Further research is required to establish definitive concentration ranges in human patients.

Experimental Protocols

Accurate and reproducible quantification of N-Acetylputrescine is crucial for its validation and clinical application as a biomarker. The following sections detail common experimental protocols.

Sample Preparation: Protein Precipitation from Plasma

This protocol is a standard method for preparing plasma samples for metabolomic analysis by removing interfering proteins.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) solution (e.g., deuterated N-Acetylputrescine)

-

Microcentrifuge tubes

-

Centrifuge capable of 12,000 x g and 4°C

Procedure:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample for 10 seconds.

-

In a clean microcentrifuge tube, combine 50 µL of plasma with 300 µL of a cold extraction solution (Acetonitrile:Methanol = 1:4, v/v) containing the internal standard.[8]

-

Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[8]

-

Carefully transfer 200 µL of the supernatant to a new microcentrifuge tube for analysis, avoiding the protein pellet.

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for quantifying N-Acetylputrescine.

Instrumentation:

-

UHPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar compounds like N-Acetylputrescine.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to high aqueous is typically used to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N-Acetylputrescine and its internal standard are monitored for quantification.

-

N-Acetylputrescine: m/z 131.1 → 72.1

-

Internal Standard (e.g., d8-putrescine derivative): m/z 139.2 → 78.2 (This is an example, the exact transition will depend on the chosen internal standard)

-

-

Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for polyamine analysis, which typically requires a derivatization step to increase the volatility of the analytes.

Derivatization (Example using Pentafluoropropionic Anhydride - PFPA):

-

Dry the extracted sample under a stream of nitrogen.

-

Add a solution of PFPA in ethyl acetate.

-

Heat the mixture (e.g., at 65°C for 30 minutes) to facilitate the derivatization reaction.[2]

-

After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Conditions (Example):

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: A temperature gradient is used to separate the derivatized polyamines.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Acetylputrescine and its internal standard is used for quantification.

Signaling Pathways and Logical Relationships

The dysregulation of polyamine metabolism in disease is complex, involving multiple signaling pathways.

ODC and SSAT Regulation in Cancer

In many cancers, the expression of Ornithine Decarboxylase (ODC) is upregulated, often driven by oncogenes like c-Myc.[7] This leads to increased production of putrescine and other polyamines, which are essential for rapid cell proliferation. Conversely, the activity of Spermidine/Spermine N1-acetyltransferase (SSAT) can be induced by high levels of polyamines as a feedback mechanism to reduce their intracellular concentrations. The interplay between ODC and SSAT is a critical determinant of the polyamine pool and, consequently, the levels of N-Acetylputrescine.

Biomarker Discovery Workflow

The identification and validation of N-Acetylputrescine as a biomarker follows a structured workflow common in metabolomics research.

References

- 1. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inhibition of ornithine decarboxylase 1 facilitates pegylated arginase treatment in lung adenocarcinoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics Analysis and Diagnosis of Lung Cancer: Insights from Diverse Sample Types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene expression of ornithine decarboxylase in lung cancers and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolomic profiling of human lung tumor tissues – nucleotide metabolism as a candidate for therapeutic interventions and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

Endogenous vs. Exogenous N-Acetylputrescine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylputrescine, a key metabolite in the polyamine pathway, is gaining increasing attention in biomedical research. This technical guide provides an in-depth exploration of the synthesis, metabolism, and physiological roles of endogenous N-acetylputrescine, alongside a comprehensive overview of the current understanding of exogenously administered N-acetylputrescine hydrochloride. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of this multifaceted molecule.

Endogenous N-Acetylputrescine: A Natural Metabolite

Endogenous N-acetylputrescine is a naturally occurring derivative of the polyamine putrescine.[1][2] It plays a crucial role as a metabolic intermediate in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from putrescine.[1][2]

Biosynthesis and Metabolism

The primary pathway for the formation of endogenous N-acetylputrescine involves the acetylation of putrescine. This reaction is catalyzed by the enzyme putrescine acetyltransferase (PAT). Following its synthesis, N-acetylputrescine is further metabolized in a multi-step enzymatic cascade:

-

Oxidation: N-acetylputrescine is oxidized by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde.[1][2]

-

Dehydrogenation: Aldehyde dehydrogenase (ALDH) then converts N-acetyl-γ-aminobutyraldehyde into N-acetyl-γ-aminobutyric acid.[1][2]

-

Deacetylation: Finally, an unknown deacetylase enzyme removes the acetyl group from N-acetyl-γ-aminobutyric acid to yield GABA.[1][2]

It is important to note that this pathway represents a minor route for GABA synthesis in the brain, with the majority being produced from glutamate.[1][2]

Physiological Significance and Biomarker Potential

Endogenous N-acetylputrescine is involved in regulating cell proliferation and signal transduction.[1] By reducing the positive charge of polyamines through acetylation, it can influence interactions between proteins and nucleic acids, thereby promoting cell growth.[1]

Recent studies have highlighted the potential of N-acetylputrescine as a biomarker for certain diseases. Elevated levels have been associated with the progression of squamous cell carcinoma of the lung (SCCL) and Parkinson's disease (PD).[1] In animal models of lung cancer, the concentration of N-acetylputrescine was observed to increase with cancer progression and decrease following treatment with anticancer agents.[1][3][4]

Exogenous N-Acetylputrescine Hydrochloride: A Molecule of Therapeutic Interest

N-Acetylputrescine hydrochloride is the salt form of N-acetylputrescine, which is often used in research and for potential therapeutic applications due to its stability and solubility.

Investigated Therapeutic Effects

Exogenously administered N-acetylputrescine hydrochloride has been investigated for its potential therapeutic benefits, particularly in the context of cancer and immune modulation.

-

Anti-cancer Activity: Studies have suggested that N-acetylputrescine hydrochloride may inhibit the growth of intestinal cancer cells. The proposed mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, thereby halting tumor growth and potentially leading to regression.

-

Immune System Stimulation: N-acetylputrescine hydrochloride has been shown to stimulate the immune system by increasing the levels of T cells in the colon. This enhancement of immunosurveillance could contribute to the regression of tumor cells.

Metabolism and Signaling of Exogenous N-Acetylputrescine

While the precise metabolic fate of exogenous N-acetylputrescine hydrochloride is not as extensively characterized as its endogenous counterpart, it is presumed to enter the same metabolic pathways. Once absorbed and distributed to the cells, it would likely be acted upon by MAO-B and ALDH, contributing to the cellular pool of GABA precursors.

The signaling pathways directly modulated by exogenous N-acetylputrescine are an active area of research. However, based on the known functions of its precursor, putrescine, and other polyamines, several pathways are of significant interest:

-

mTOR Signaling: Putrescine has been shown to stimulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] It is plausible that exogenous N-acetylputrescine could influence this pathway, contributing to its effects on cell proliferation.

-

Modulation of Ion Channels and Kinases: Polyamines are known to be involved in signal transduction by activating various protein kinases, including tyrosine kinases and MAP kinases, and by modulating ion channels.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to N-acetylputrescine.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄N₂O | [1][7] |

| Molar Mass | 130.19 g/mol | [1][7] |

| CAS Number | 5699-41-2 (N-Acetylputrescine) | [1][7] |

| 18233-70-0 (N-Acetylputrescine HCl) | [8] | |

| Quantitated m/z | 131.1179 | [9] |

Table 1: Physicochemical Properties of N-Acetylputrescine

| Analyte | Lower Limit of Quantitation (LLOQ) (on column) | Reference |

| Arginine | 50 fmol | [10] |

| Ornithine | 100 fmol | [10] |

| Putrescine | 750 fmol | [10] |

| Spermidine | 5 fmol | [10] |

| Spermine | 2 fmol | [10] |

Table 2: Example LLOQs for Polyamines and Precursors in LC-MS/MS Analysis

Experimental Protocols

Quantification of N-Acetylputrescine in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of N-acetylputrescine in plasma samples. Optimization will be required based on the specific instrumentation and reagents used.

4.1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a common method for preparing plasma samples for LC-MS/MS analysis.[11]

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., N-Acetylputrescine-d8) to each sample, quality control (QC), and calibration standard.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

4.1.2. Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1×50 mm) is suitable for separating N-acetylputrescine.[12]

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

-

Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the analyte from matrix components.

-

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[12]

-

Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[12]

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of N-acetylputrescine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) for N-acetylputrescine is m/z 131.1, and a characteristic product ion (Q3) is selected for monitoring.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum sensitivity for the analyte and internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of endogenous N-Acetylputrescine.

Caption: Conceptual workflow of exogenous N-Acetylputrescine.

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

N-Acetylputrescine, in both its endogenous and exogenous forms, presents a compelling area of study for researchers in various fields. As an endogenous metabolite, its role in GABA synthesis and its potential as a biomarker for diseases like cancer and Parkinson's are significant. As an exogenous agent, N-acetylputrescine hydrochloride shows promise for therapeutic applications, particularly in oncology and immunology. This guide provides a foundational understanding of this molecule, offering a starting point for further investigation into its complex biology and therapeutic potential. The provided experimental protocols and visualizations are intended to aid researchers in designing and executing their studies in this exciting and evolving field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acetylputrescine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyamines: new cues in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetylputrescine | C6H14N2O | CID 122356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Acetylputrescine hydrochloride | 18233-70-0 | TAA23370 [biosynth.com]

- 9. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 11. ionsource.com [ionsource.com]

- 12. diva-portal.org [diva-portal.org]

N-Acetylputrescine Hydrochloride: A Technical Guide on its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylputrescine (NAP) hydrochloride is the salt form of N-acetylputrescine, an endogenous metabolite of the polyamine putrescine.[1] While research specifically delineating the direct molecular interactions of NAP in the central nervous system is still emerging, its primary mechanism of action in neuronal cells is understood through its role as a metabolic intermediate in a minor pathway for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] This guide synthesizes the current understanding of NAP's metabolic fate, explores putative mechanisms based on its nature as a polyamine, and provides detailed experimental protocols and illustrative data for its further investigation. The potential for NAP to modulate neuronal function via GABAergic pathways, and possibly through direct interactions with ion channels, positions it as a molecule of interest in neuroscience and drug development, particularly in the context of neurological disorders like Parkinson's disease where its levels are altered.[2][3]

Introduction to N-Acetylputrescine

N-Acetylputrescine is a mono-acetylated derivative of putrescine, a diamine that, along with spermidine (B129725) and spermine, constitutes the major polyamines in mammalian cells. Polyamines are ubiquitous small polycations essential for cell growth, proliferation, and signal transduction.[2][3] The acetylation of polyamines, a critical step in their catabolism, reduces their net positive charge, which can alter their interactions with negatively charged molecules like DNA, RNA, and proteins.[3] In the brain, polyamines are synthesized and degraded in both neurons and astrocytes, and their transport between these cells is crucial for nervous system function.[4] NAP itself has been identified as a potential biomarker for Parkinson's disease, with studies showing a 28% increase in plasma levels in patients compared to controls.[2]

Core Mechanism: Metabolic Conversion to GABA

The most clearly defined role of N-acetylputrescine in neuronal cells is its function as a precursor in an alternative biosynthetic pathway for GABA.[1] While the majority of brain GABA is synthesized from glutamate (B1630785) by the enzyme glutamate decarboxylase, a small but potentially significant fraction (estimated at 2-3% in the mouse brain) is derived from putrescine.[1]

The metabolic conversion proceeds through the following enzymatic steps[1]:

-

Putrescine Acetyltransferase (PAT): Putrescine is first acetylated to form N-acetylputrescine.

-

Monoamine Oxidase B (MAO-B): N-acetylputrescine is then oxidized by MAO-B to produce N-acetyl-γ-aminobutyraldehyde.

-

Aldehyde Dehydrogenase (ALDH): This intermediate is subsequently converted to N-acetyl-γ-aminobutyric acid (N-acetyl-GABA).

-

Deacetylase: Finally, an unknown deacetylase removes the acetyl group to yield GABA.

This pathway is particularly relevant in astrocytes, where MAO-B is prominently expressed, contributing to GABA synthesis in various brain regions, including the hippocampus, striatum, and cerebral cortex.[1] The resulting GABA can then act on inhibitory neurons.[1]

Putative Mechanisms of Action

Beyond its established metabolic role, the chemical nature of N-acetylputrescine as a polyamine suggests other potential mechanisms of action, though these require direct experimental validation.

Modulation of Ion Channels and Receptors

Endogenous polyamines are well-documented modulators of several key ion channels that regulate neuronal excitability.[5][6]

-

NMDA Receptors: Extracellular polyamines, particularly spermine, have multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. They can potentiate glutamate-mediated responses, enhancing synaptic plasticity.[5][7] It is plausible that NAP, as a polyamine, could interact with the polyamine binding site on NMDA receptors, thereby modulating glutamatergic neurotransmission.

-

Inward Rectifier K+ Channels (Kir): Intracellular polyamines are responsible for the characteristic inward rectification of Kir channels by physically blocking the channel pore at depolarized membrane potentials.[6] This action is crucial for maintaining the resting membrane potential and controlling cellular excitability in neurons.[6] The degree of acetylation affects the charge and size of the polyamine, which could influence its blocking efficacy.

Neuroprotection and Anti-Inflammatory Effects

While direct evidence for NAP is lacking, the structurally related compound N-acetylcysteine (NAC) is a potent antioxidant and anti-inflammatory agent in the CNS.[8][9] NAC reduces neuroinflammation and provides neuroprotection by restoring glutathione (B108866) levels and modulating glutamatergic transmission.[8][10] Given the shared N-acetyl group, it is a viable hypothesis that NAP may possess similar, albeit likely less potent, cytoprotective properties. It could potentially mitigate oxidative stress or suppress the activation of microglia and astrocytes, which are key drivers of neuroinflammation in neurodegenerative diseases.[11]

Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be generated from experiments investigating the effects of N-Acetylputrescine hydrochloride. This data is for illustrative purposes only.

Table 1: Effect of N-Acetylputrescine HCl on Neuronal Viability Under Oxidative Stress (Assay: MTT on primary cortical neurons exposed to 100 µM H₂O₂ for 24 hours)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Vehicle Control | 0 | 100.0 | ± 5.2 |

| H₂O₂ Only | 0 | 45.3 | ± 4.1 |

| H₂O₂ + NAP HCl | 10 | 52.1 | ± 3.8 |

| H₂O₂ + NAP HCl | 50 | 65.7 | ± 4.5 |

| H₂O₂ + NAP HCl | 100 | 78.4 | ± 5.0 |

| H₂O₂ + NAP HCl | 250 | 85.2 | ± 4.7 |

Table 2: Impact of N-Acetylputrescine HCl on GABA Levels in Cultured Astrocytes (Assay: LC-MS/MS quantification of intracellular GABA after 48-hour incubation)

| Treatment Group | Concentration (µM) | GABA Concentration (pmol/mg protein) | Standard Deviation |

| Vehicle Control | 0 | 12.5 | ± 1.8 |

| NAP HCl | 50 | 18.9 | ± 2.1 |

| NAP HCl | 100 | 25.4 | ± 2.5 |

| NAP HCl + MAO-B Inhibitor | 100 | 13.1 | ± 1.9 |

Experimental Protocols

Investigating the precise mechanism of action of N-Acetylputrescine hydrochloride requires a multi-faceted approach combining biochemical, cellular, and electrophysiological techniques.

Quantification of N-Acetylputrescine by LC-MS/MS

This protocol is adapted from methods used to quantify NAP in biological samples.[2]

-

Sample Preparation: Neuronal cell lysates or culture media are collected. Proteins are precipitated by adding a 3:1 volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated NAP).

-

Centrifugation: Samples are vortexed and centrifuged at 10,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[2]

-

Extraction: The supernatant is transferred to a new tube and dried under a gentle stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a solution of 10% acetonitrile, 90% water, and 0.1% formic acid.[2]

-